molecular formula C17H21N3O4S2 B2477390 (E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate CAS No. 1008983-58-1

(E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate

Cat. No.: B2477390
CAS No.: 1008983-58-1
M. Wt: 395.49
InChI Key: IGKCQHFGTRDNQW-AATRIKPKSA-N
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Description

(E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
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Biological Activity

(E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate is a complex organic compound with potential biological activities. Its structure incorporates piperazine, a well-known pharmacophore, and thiophene, which is often associated with various biological activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

 E isopropyl 2 3 oxo 1 3 thiophen 2 yl acryloyl carbamothioyl piperazin 2 yl acetate\text{ E isopropyl 2 3 oxo 1 3 thiophen 2 yl acryloyl carbamothioyl piperazin 2 yl acetate}

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including the formation of piperazine derivatives and subsequent modifications to introduce thiophene and other functional groups. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing piperazine and thiophene moieties exhibit significant antimicrobial properties. A study evaluated a series of thiophen-containing compounds for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. The results showed varying degrees of inhibition, with some derivatives achieving over 50% inhibition at specific concentrations (Table 1).

Compound Code% Inhibition at 10 µMIC50 Values (µM)
3a47.0N.D.
3b59.648.78
4b39.446.96
7b43.46N.D.

N.D.: Not Determined .

Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain piperazine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors that are critical in disease pathways. Molecular docking studies suggest that this compound may bind effectively to certain protein targets, potentially inhibiting their activity.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a related thiophene-piperazine derivative exhibited significant antibacterial activity against Staphylococcus aureus, suggesting a potential use in treating bacterial infections.
  • Case Study on Anticancer Activity : Another investigation reported that a piperazine derivative reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

Properties

IUPAC Name

propan-2-yl 2-[3-oxo-1-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioyl]piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-11(2)24-15(22)10-13-16(23)18-7-8-20(13)17(25)19-14(21)6-5-12-4-3-9-26-12/h3-6,9,11,13H,7-8,10H2,1-2H3,(H,18,23)(H,19,21,25)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKCQHFGTRDNQW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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